4-Cyclopentyloxy-3-hydroxybenzaldehyde
Overview
Description
4-Cyclopentyloxy-3-hydroxybenzaldehyde is an organic compound with the molecular formula C12H14O3. It is a derivative of benzaldehyde, featuring a cyclopentyloxy group and a hydroxyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopentyloxy-3-hydroxybenzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with cyclopentanol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the cyclopentyloxy group. The process can be summarized as follows:
Starting Materials: 4-Hydroxybenzaldehyde and cyclopentanol.
Catalyst: Acid catalyst (e.g., sulfuric acid).
Reaction Conditions: Heating the mixture to around 100-150°C.
Product Isolation: The product is isolated through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopentyloxy-3-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and acid chlorides.
Major Products Formed
Oxidation: 4-Cyclopentyloxy-3-hydroxybenzoic acid.
Reduction: 4-Cyclopentyloxy-3-hydroxybenzyl alcohol.
Substitution: Various ethers and esters depending on the substituent introduced.
Scientific Research Applications
4-Cyclopentyloxy-3-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopentyloxy-3-hydroxybenzaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzaldehyde: Lacks the cyclopentyloxy group, making it less hydrophobic.
4-Methoxybenzaldehyde: Contains a methoxy group instead of a cyclopentyloxy group, leading to different chemical properties.
4-Difluoromethoxy-3-hydroxybenzaldehyde: Contains a difluoromethoxy group, which significantly alters its reactivity and biological activity.
Uniqueness
4-Cyclopentyloxy-3-hydroxybenzaldehyde is unique due to the presence of the cyclopentyloxy group, which imparts distinct hydrophobic characteristics and influences its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-cyclopentyloxy-3-hydroxybenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-8-9-5-6-12(11(14)7-9)15-10-3-1-2-4-10/h5-8,10,14H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEYWUHTPNKTAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C=C2)C=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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